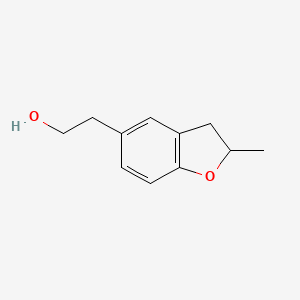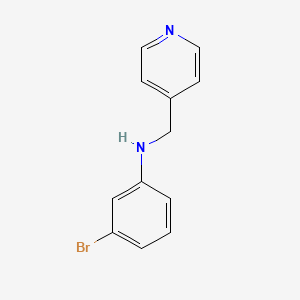
5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by a furan ring substituted with a 3-methylpyrrolidin-1-yl group and an aldehyde functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of an organic solvent such as dichloromethane, ethyl acetate, or chloroform . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring and the pyrrolidine moiety contribute to its reactivity and binding affinity to biological targets. The compound may exert its effects through various pathways, including inhibition of microbial enzymes and modulation of cellular signaling pathways .
Comparison with Similar Compounds
5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde can be compared with other similar compounds such as:
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde: Lacks the methyl group on the pyrrolidine ring, which may affect its reactivity and biological activity.
5-(3-Methylpyrrolidin-1-yl)thiophene-2-carbaldehyde: Contains a thiophene ring instead of a furan ring, which may influence its chemical properties and applications.
5-(3-Methylpyrrolidin-1-yl)benzaldehyde:
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-(3-methylpyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-8-4-5-11(6-8)10-3-2-9(7-12)13-10/h2-3,7-8H,4-6H2,1H3 |
InChI Key |
RAGAQTWZCLKCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



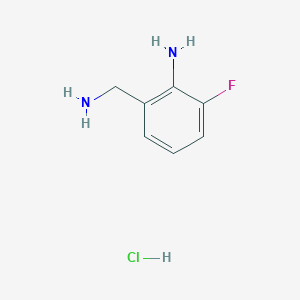
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13270610.png)

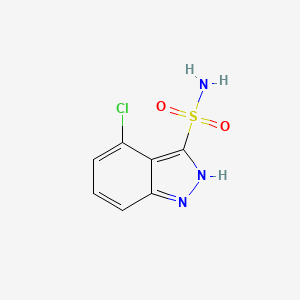
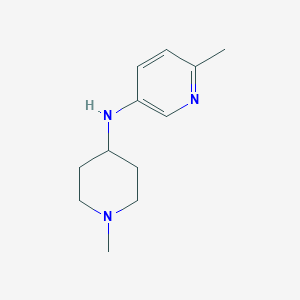
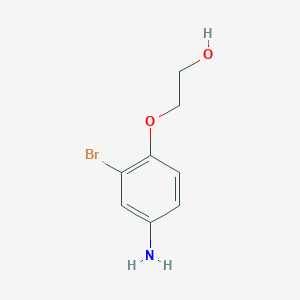
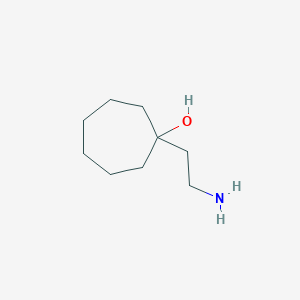

![2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13270650.png)
![tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate](/img/structure/B13270655.png)
